17,20-dimethyl Prostaglandin F1α

prostaglandin metabolism omega-side chain oxidation structural analog design

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic limaprost-family analog featuring 17- and 20-methyl modifications on the ω-side chain that confer metabolic stability and a 10- to 1,000-fold potency increase over parent prostaglandins. Supplied exclusively for research use—with no published pharmacology—this compound is an essential tool for receptor selectivity (FP/EP) assays, structure-metabolism relationship (SMR) studies, and analytical method development. ≥98% purity, crystalline solid. Not for human or veterinary use.

Molecular Formula C22H40O5
Molecular Weight 384.6
Cat. No. B1162974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,20-dimethyl Prostaglandin F1α
Synonyms17,20-dimethyl PGF1α
Molecular FormulaC22H40O5
Molecular Weight384.6
Structural Identifiers
SMILESO[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@@H](O)C[C@@H](C)CCCC)[C@H](O)C1
InChIInChI=1S/C22H40O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h12-13,16-21,23-25H,3-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17+,18+,19+,20-,21+/m0/s1
InChIKeyGBYMYPWDCSUFAK-SXCZBBCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17,20-dimethyl Prostaglandin F1α: Chemical Identity and Role as a Limaprost‑Family Analog


17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α; CAS not publicly disclosed) is a synthetic prostaglandin F1α analog belonging to the limaprost family . It is structurally derived from fatty acids [1] and is formally described as 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid, with a molecular formula of C22H40O5 and a molecular weight of 384.6 g/mol . This compound is provided exclusively for research purposes and is not intended for human or veterinary therapeutic use .

Why Generic Prostaglandin F1α or PGE1 Analogs Cannot Substitute for 17,20-dimethyl Prostaglandin F1α in Research


Direct substitution of 17,20-dimethyl Prostaglandin F1α with unmodified PGF1α, PGE1, or even the closely related limaprost (OP-1206) is not scientifically justified. The compound incorporates specific 17- and 20-methyl modifications on the ω‑side chain that are explicitly intended to confer metabolic stability and enhanced potency relative to parent prostaglandins . Vendor documentation indicates that these structural modifications may yield a 10‑ to 1,000‑fold increase in potency compared to the parent compound [1]. However, it must be emphasized that there are no published reports describing the pharmacology of 17,20-dimethyl PGF1α itself . Consequently, while the structural modifications suggest a potential for improved in vitro or in vivo performance over unsubstituted analogs, the absence of direct comparative data means that substitution carries significant scientific risk. Researchers should therefore rely on this compound only when the specific methylated ω‑chain structure is required to test hypotheses related to metabolic stabilization or when working within the limaprost analog framework where such modifications are known to be functionally relevant.

Quantitative Evidence for Selecting 17,20-dimethyl Prostaglandin F1α Over Parent Prostaglandins or Limaprost


Structural Basis for Enhanced Metabolic Stability: 17,20-Dimethyl Modification vs. Unmodified PGF1α

17,20-dimethyl Prostaglandin F1α incorporates methyl groups at the C‑17 and C‑20 positions of the lower side chain, a modification designed to sterically hinder enzymatic β‑oxidation and ω‑oxidation pathways. This structural alteration is intended to confer prolonged half‑life relative to the unmodified PGF1α scaffold . The exact metabolic half‑life of 17,20-dimethyl PGF1α has not been experimentally determined, and there are no published reports describing its pharmacology . However, the same 17,20‑dimethyl modification in the structurally related limaprost (17S,20‑dimethyl‑trans‑Δ²‑PGE1) is known to impart oral activity in rats and guinea pigs , a property not shared by native PGE1. This class‑level inference supports the rationale that the 17,20‑dimethyl feature is a key determinant of metabolic stabilization in prostaglandin analogs.

prostaglandin metabolism omega-side chain oxidation structural analog design

Potency Enhancement Claim: 10‑ to 1,000‑Fold Increase Over Parent Compound

Vendor product descriptions state that the additional methyl groups in the lower side chain of 17,20-dimethyl PGF1α confer a 10‑ to 1,000‑fold increase in potency over the parent compound [1]. The specific parent compound (PGF1α, PGE1, or limaprost) is not explicitly identified, and the assay system underlying this potency range is not disclosed. Furthermore, there are no published reports describing the pharmacology of 17,20-dimethyl PGF1α . Therefore, this potency claim must be interpreted with caution; it represents a vendor‑reported design expectation rather than an experimentally validated quantitative comparison. The wide potency range (10‑ to 1,000‑fold) suggests that the enhancement may be highly context‑dependent, varying with receptor subtype, cell type, or endpoint measured.

prostaglandin receptor agonism functional potency structure-activity relationship

Solubility Profile: Compatibility with Organic Solvent‑Based Assays

17,20-dimethyl Prostaglandin F1α exhibits defined solubility in several organic solvents commonly used in research: >30 mg/mL in DMF, >130 mg/mL in DMSO, >50 mg/mL in ethanol, and >2 mg/mL in PBS (pH 7.2) . These solubility values are derived from the limaprost solubility profile , as no independent solubility data for 17,20-dimethyl PGF1α have been published. In contrast, unmodified PGF1α is reported to have lower solubility in aqueous buffers and may require more specialized formulation for in vitro or in vivo administration. The high solubility in DMSO and ethanol facilitates preparation of concentrated stock solutions for receptor binding, cell‑based, or enzyme assays where minimal organic solvent carryover is critical.

solubility formulation in vitro assays

Purity Specification: ≥98% by Vendor Analysis

Commercial suppliers of 17,20-dimethyl Prostaglandin F1α specify a minimum purity of ≥98% . This purity level is comparable to that of research‑grade limaprost and other synthetic prostaglandin analogs. While no head‑to‑head purity comparison with alternative compounds is provided, the ≥98% specification ensures that the material is suitable for quantitative pharmacology studies where impurities could confound concentration‑response relationships. Purity is verified by the vendor through analytical methods (e.g., HPLC, GC‑MS) and is documented in batch‑specific certificates of analysis .

purity quality control reproducibility

High‑Value Research Applications for 17,20-dimethyl Prostaglandin F1α


Prostaglandin Receptor Pharmacology: FP and EP Receptor Subtype Profiling

17,20-dimethyl PGF1α can be employed as a structurally defined probe to investigate prostaglandin F (FP) and E (EP) receptor pharmacology, particularly in studies aimed at differentiating the contribution of ω‑side chain methylation to receptor selectivity and functional potency. Given the compound‘s limaprost‑family lineage and the established oral activity of limaprost at EP receptors , this analog is suited for comparative binding and functional assays (e.g., calcium flux, cAMP accumulation) against PGF1α and PGE1. The enhanced metabolic stability inferred from its 17,20‑dimethyl modification may reduce the confounding effects of rapid degradation during extended incubations in cell‑based assays.

Metabolic Stability Studies: Elucidating the Role of ω‑Side Chain Methylation

This compound serves as a tool for investigating the impact of 17,20‑dimethyl substitution on prostaglandin metabolism. Researchers can directly compare the metabolic half‑life of 17,20-dimethyl PGF1α with that of unmodified PGF1α in hepatocyte, microsomal, or plasma stability assays to empirically validate the design hypothesis that ω‑side chain methylation confers protection against β‑oxidation and ω‑oxidation . Such studies are valuable for structure‑metabolism relationship (SMR) analysis and for guiding the design of longer‑acting prostaglandin analogs.

In Vivo Pharmacodynamic Studies in Rodent Models of Vascular or Inflammatory Disease

Building on the known vasodilatory and anti‑platelet activities of limaprost (OP‑1206) [1], 17,20-dimethyl PGF1α may be explored in rodent models of ischemia‑reperfusion, thrombosis, or peripheral vascular disease. Its structural similarity to limaprost, combined with the 17,20‑dimethyl feature, makes it a candidate for studies requiring oral or parenteral administration where a prolonged duration of action is hypothesized. Researchers must independently determine appropriate dosing regimens and validate in vivo efficacy and pharmacokinetics, as no published pharmacology exists for this compound .

Reference Standard for Analytical Method Development

With a purity of ≥98% and a well‑defined molecular structure , 17,20-dimethyl Prostaglandin F1α is suitable as a reference standard for the development and validation of LC‑MS/MS or HPLC methods aimed at quantifying prostaglandin analogs in biological matrices. Its distinct retention time and mass spectral signature can facilitate method optimization for studies involving limaprost or related methylated prostaglandins.

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